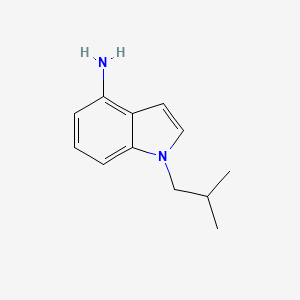
1-(2-methylpropyl)-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methylpropyl)-1H-indol-4-amine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-methylpropyl)-1H-indol-4-amine, with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol, is an organic compound that belongs to a class of chemicals known for their diverse biological activities. This compound features an indole structure substituted with a 2-methylpropyl group, which may influence its biological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties against various pathogens. Studies on similar compounds suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antiproliferative Effects : The compound may inhibit cancer cell proliferation. Indole-based compounds have been investigated for their ability to interfere with cancer cell signaling pathways, leading to reduced tumor growth in preclinical models .
- Neuroprotective Properties : Some indole derivatives have demonstrated protective effects on neuronal cells, which could be relevant for treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparison with other indole derivatives. Below is a table summarizing similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-methylpropyl)-1H-indole | Indole structure with alkyl group | Basic amine functionality |
| 1-(2-methylpropyl)-1H-indole-6-nitro | Indole with nitro group | Nitro group enhances reactivity |
| 1-(2-methylpropyl)-1H-indole-6-carboxylic acid | Indole with carboxylic acid | Carboxylic acid functionality allows for different reactivity |
| 1-Methyl-1H-indol-4-amine | Indole with methyl substitution | Different alkyl group affects biological activity |
Case Studies
Several studies have focused on the biological evaluation of indole derivatives similar to this compound:
- Antibacterial Activity : A study evaluated a series of indole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties attributed to structural modifications similar to those found in this compound .
- Anticancer Potential : Research on related compounds has shown that certain indoles can inhibit tumor growth in xenograft models. For instance, indole derivatives were found to significantly reduce tumor volume in lung cancer models, highlighting their potential as anticancer agents .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of indoles revealed that certain compounds could mitigate oxidative stress in neuronal cells, suggesting therapeutic avenues for neurodegenerative disorders .
Properties
IUPAC Name |
1-(2-methylpropyl)indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-11(13)4-3-5-12(10)14/h3-7,9H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKXESNMFUEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














